molecular formula C10H19NO3 B585081 2H-Pyrano[4,3-d]oxazole,4-ethoxyhexahydro-1,6-dimethyl-,[3aR-(3aalpha,4bta,6alpha,7abta)]-(9CI) CAS No. 155486-33-2

2H-Pyrano[4,3-d]oxazole,4-ethoxyhexahydro-1,6-dimethyl-,[3aR-(3aalpha,4bta,6alpha,7abta)]-(9CI)

Cat. No.: B585081
CAS No.: 155486-33-2
M. Wt: 201.266
InChI Key: IHGDJDYCXYAPRT-RGOKHQFPSA-N
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Description

2H-Pyrano[4,3-d]oxazole,4-ethoxyhexahydro-1,6-dimethyl-,[3aR-(3aalpha,4bta,6alpha,7abta)]-(9CI) is a complex organic compound characterized by its unique pyrano-oxazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrano[4,3-d]oxazole,4-ethoxyhexahydro-1,6-dimethyl-,[3aR-(3aalpha,4bta,6alpha,7abta)]-(9CI) typically involves multi-step organic reactions. The process begins with the preparation of the pyrano-oxazole core, followed by the introduction of ethoxy and dimethyl groups under controlled conditions. Common reagents used in these reactions include ethyl alcohol, dimethyl sulfate, and various catalysts to facilitate the formation of the desired structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrano[4,3-d]oxazole,4-ethoxyhexahydro-1,6-dimethyl-,[3aR-(3aalpha,4bta,6alpha,7abta)]-(9CI) undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2H-Pyrano[4,3-d]oxazole,4-ethoxyhexahydro-1,6-dimethyl-,[3aR-(3aalpha,4bta,6alpha,7abta)]-(9CI) has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2H-Pyrano[4,3-d]oxazole,4-ethoxyhexahydro-1,6-dimethyl-,[3aR-(3aalpha,4bta,6alpha,7abta)]-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrano[4,3-d]oxazole derivatives: These compounds share the core pyrano-oxazole structure but differ in their substituents.

    Ethoxy-substituted oxazoles: Compounds with similar ethoxy groups but different core structures.

    Dimethyl-substituted heterocycles: Heterocyclic compounds with dimethyl groups at various positions.

Uniqueness

2H-Pyrano[4,3-d]oxazole,4-ethoxyhexahydro-1,6-dimethyl-,[3aR-(3aalpha,4bta,6alpha,7abta)]-(9CI) is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

CAS No.

155486-33-2

Molecular Formula

C10H19NO3

Molecular Weight

201.266

IUPAC Name

(3aR,4S,6R,7aS)-4-ethoxy-1,6-dimethyl-2,3a,4,6,7,7a-hexahydropyrano[4,3-d][1,3]oxazole

InChI

InChI=1S/C10H19NO3/c1-4-12-10-9-8(5-7(2)14-10)11(3)6-13-9/h7-10H,4-6H2,1-3H3/t7-,8+,9-,10+/m1/s1

InChI Key

IHGDJDYCXYAPRT-RGOKHQFPSA-N

SMILES

CCOC1C2C(CC(O1)C)N(CO2)C

Synonyms

2H-Pyrano[4,3-d]oxazole,4-ethoxyhexahydro-1,6-dimethyl-,[3aR-(3aalpha,4bta,6alpha,7abta)]-(9CI)

Origin of Product

United States

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